N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide
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Overview
Description
N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a chlorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The chlorinated pyridine moiety is then attached through a series of substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the replacement of the chlorine atom with another functional group.
Scientific Research Applications
N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidin-3-yl-methanol: Shares the pyrrolidine and benzyl groups but lacks the chlorinated pyridine moiety.
N-benzyl-3-pyrrolidinone: Contains the pyrrolidine and benzyl groups but differs in the functional groups attached to the pyridine ring.
Uniqueness
N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22(19(24)17-7-9-21-18(20)11-17)12-16-8-10-23(14-16)13-15-5-3-2-4-6-15/h2-7,9,11,16H,8,10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVYHXOOYNCOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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